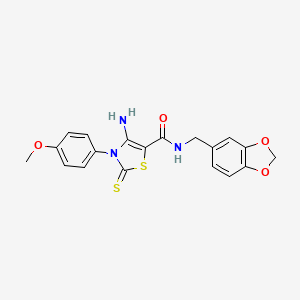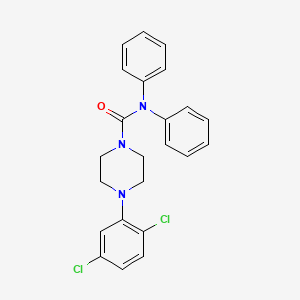![molecular formula C22H27N5O2 B12135052 2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12135052.png)
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-1-[2-(环己烯-1-基)乙基]-N-(2-甲氧基乙基)吡咯并[3,2-b]喹喔啉-3-甲酰胺是一种复杂的含有多种官能团的有机化合物,结构独特。
准备方法
合成路线和反应条件
2-氨基-1-[2-(环己烯-1-基)乙基]-N-(2-甲氧基乙基)吡咯并[3,2-b]喹喔啉-3-甲酰胺的合成涉及多个步骤,从易得的起始原料开始。
吡咯并[3,2-b]喹喔啉核的形成: 此步骤涉及在酸性或碱性条件下对适当的前体进行环化。
氨基的引入: 可以通过使用胺的亲核取代反应来实现。
环己烯-1-基乙基侧链的添加: 此步骤通常涉及烷基化反应。
甲氧基乙基的引入: 这可以通过使用甲氧基乙基卤化物的醚化反应来实现。
工业生产方法
这种化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及色谱等纯化技术。
化学反应分析
反应类型
2-氨基-1-[2-(环己烯-1-基)乙基]-N-(2-甲氧基乙基)吡咯并[3,2-b]喹喔啉-3-甲酰胺可以发生各种类型的化学反应,包括:
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂对该化合物进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 可以使用适当的试剂进行亲核和亲电取代反应。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 用于亲核取代的卤代烷。
主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能生成喹喔啉衍生物,而还原可能生成胺衍生物。
科学研究应用
2-氨基-1-[2-(环己烯-1-基)乙基]-N-(2-甲氧基乙基)吡咯并[3,2-b]喹喔啉-3-甲酰胺在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建块。
生物学: 对其作为生化探针的潜力进行了研究。
医学: 探索其潜在的治疗特性。
工业: 用于开发新材料和化学工艺。
作用机制
2-氨基-1-[2-(环己烯-1-基)乙基]-N-(2-甲氧基乙基)吡咯并[3,2-b]喹喔啉-3-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2-环己烯-1-酮: 一种具有类似环己烯基的更简单的化合物。
2-(1-环己烯基)乙胺: 包含类似的环己烯基乙基侧链。
乙基2-甲基-4-氧代环己-2-烯-1-羧酸酯: 与环己烯基部分具有结构相似性。
独特性
2-氨基-1-[2-(环己烯-1-基)乙基]-N-(2-甲氧基乙基)吡咯并[3,2-b]喹喔啉-3-甲酰胺由于其官能团的组合以及吡咯并[3,2-b]喹喔啉核心而具有独特性。这种独特的结构赋予了它特定的化学和生物学特性,使其与其他类似化合物区分开来。
属性
分子式 |
C22H27N5O2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H27N5O2/c1-29-14-12-24-22(28)18-19-21(26-17-10-6-5-9-16(17)25-19)27(20(18)23)13-11-15-7-3-2-4-8-15/h5-7,9-10H,2-4,8,11-14,23H2,1H3,(H,24,28) |
InChI 键 |
WRSQIRIVDUCJEN-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134990.png)

![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135007.png)
![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135013.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135016.png)


![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-phenyl-3-pyrrolin-2-one](/img/structure/B12135033.png)

![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
